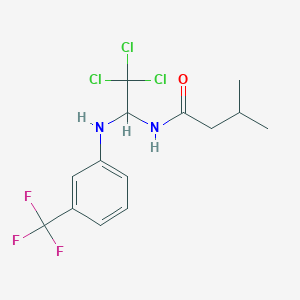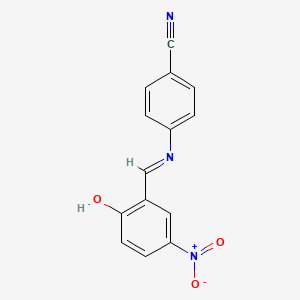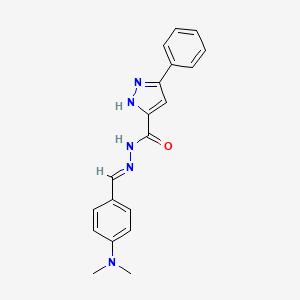
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H26N4O2S and a molecular weight of 338.475 g/mol It belongs to the class of purine derivatives and is characterized by the presence of a nonylsulfanyl group attached to the purine ring
准备方法
The synthesis of 3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and nonylsulfanyl compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Synthetic Route: The synthetic route may include nucleophilic substitution reactions where the nonylsulfanyl group is introduced to the purine ring through a series of steps involving intermediate compounds.
化学反应分析
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where different substituents can replace the nonylsulfanyl group under appropriate conditions.
Major Products:
科学研究应用
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cell growth and proliferation .
相似化合物的比较
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
Theobromine: A xanthine derivative with similar structural features but different biological activities.
Caffeine: Another xanthine derivative known for its stimulant effects on the central nervous system.
Theophylline: A compound used as a bronchodilator in the treatment of respiratory diseases
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
属性
分子式 |
C16H26N4O2S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
3,7-dimethyl-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C16H26N4O2S/c1-4-5-6-7-8-9-10-11-23-16-17-13-12(19(16)2)14(21)18-15(22)20(13)3/h4-11H2,1-3H3,(H,18,21,22) |
InChI 键 |
BQVNSVJIBFQFEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11990552.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990563.png)
![3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990568.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile](/img/structure/B11990570.png)
![2-[(1-Allyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B11990581.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990593.png)



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11990620.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990653.png)
![2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990658.png)
